B1578795 Beta-Amyloid (1-22)

Beta-Amyloid (1-22)

Cat. No.: B1578795
M. Wt: 2661.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (1-22) is a useful research compound. Molecular weight is 2661.9. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-22) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-22) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Applications

Cerebrospinal Fluid Biomarker
Beta-Amyloid (1-42), closely related to Beta-Amyloid (1-22), has been extensively studied as a biomarker for Alzheimer's disease. Research indicates that lower levels of CSF Beta-Amyloid (1-42) correlate with the presence of AD, making it a potential diagnostic marker. A study showed that patients with Alzheimer's had significantly reduced CSF levels of Beta-Amyloid (1-42) compared to healthy controls, suggesting its utility in early diagnosis and monitoring disease progression .

Blood Tests for Amyloid Accumulation
Recent advancements include the development of assays to measure Beta-Amyloid levels in blood samples. These tests aim to identify amyloid accumulation in the brain, which is characteristic of Alzheimer's disease. Sysmex has introduced an assay kit that facilitates this identification, enhancing the accessibility of AD diagnostics .

Therapeutic Applications

Target for Drug Development
Beta-Amyloid peptides are prime targets for therapeutic interventions aimed at reducing amyloid plaque formation in the brains of Alzheimer's patients. Monoclonal antibodies like Aducanumab and Lecanemab have been developed to target amyloid aggregates, demonstrating efficacy in reducing amyloid burden and potentially improving cognitive function . These therapies highlight the importance of Beta-Amyloid in developing disease-modifying treatments.

Mechanistic Studies on Neurotoxicity
Research has shown that internalized Beta-Amyloid (1-42) can disrupt calcium signaling pathways within neurons, leading to neurotoxicity. Understanding these mechanisms provides insights into how Beta-Amyloid contributes to neuronal dysfunction in AD. For instance, studies indicate that Beta-Amyloid oligomers inhibit store-operated calcium entry (SOCE), which is crucial for neuronal health . This knowledge can guide the development of therapies aimed at restoring calcium homeostasis.

Table 1: Summary of Key Research Findings on Beta-Amyloid (1-22)

StudyFocus AreaKey Findings
JAMA Neurology Diagnostic BiomarkerSignificant decrease in CSF Beta-Amyloid (1-42) in AD patients; potential for early diagnosis
Sysmex Blood AssaysIntroduction of assay kits for detecting amyloid levels in blood; aids in identifying brain amyloid accumulation
MDPI Mechanistic StudiesInternalized Beta-Amyloid disrupts calcium signaling; implications for neurotoxicity and AD pathology
Nature Therapeutic TargetsEfficacy of monoclonal antibodies in reducing amyloid plaques; potential for cognitive improvement

Chemical Reactions Analysis

Amyloid Fibril Formation

  • Beta-Amyloid (16-22) has the capacity to form amyloid fibrils in vitro . Aromatic interactions are important in many cases of amyloid formation .

  • The seven-residue peptide N-acetyl-Lys-Leu-Val-Phe-Phe-Ala-Glu-NH2, referred to as Aβ16-22, can form highly ordered fibrils when aqueous solutions are incubated . X-ray powder diffraction and optical birefringence measurements confirm that these are amyloid fibrils .

  • A study using fluorescence quenching assays showed that Aβ16–22 aggregates more rapidly than Aβ40 and that Aβ16–22 fibril formation increases the aggregation rate of Aβ40 through a surface-catalyzed secondary nucleation mechanism .

Catalytic Activity

  • Amyloid-β, α-synuclein, and glucagon amyloids can catalyze biologically relevant chemical reactions, according to in vitro work on three human amyloid systems using model substrates .

  • Amyloids, but not monomeric peptides, readily catalyzed para-nitrophenyl acetate (pNPA) hydrolysis . Addition of metal ions did not improve the activity .

  • Amyloid-β amyloids were found to catalyze hydrolysis of acetylthiocholine (an acetylcholine surrogate) and oxidation of dopamine and adrenaline (neurotransmitters) .

Impact on Aβ40 Aggregation

  • Aβ 16–22 increases the aggregation rate of Aβ 40 through a surface-catalyzed secondary nucleation mechanism .

  • Preformed Aβ 16–22 fibrils increase the early-stage aggregation rate of Aβ 40, but monomeric Aβ 16–22 peptides do not, supporting secondary nucleation as the mechanism of enhanced Aβ 40 aggregation by Aβ 16–22 .

Structural Characteristics

  • NMR data indicates a β-strand conformation for the Aβ16-22 peptide backbone .

  • 2D NMR spectroscopy of uniformly labeled Aβ16-22 indicates a high degree of structural order in the fibrils .

Kinetic Mechanism of Fibrillation

  • N- and C-terminal unprotected Aβ-(16–22), containing no aggregation nuclei, showed rapid fibrillation within seconds to minutes in a neutral aqueous buffer solution .

  • The fibrillation kinetics were well described by the nucleation–elongation model, suggesting that primary nucleation was the rate-limiting step .

  • The aggregated nucleus was estimated to be composed of 6–7 peptide molecules, wherein the two β-sheets were associated with their hydrophobic surfaces .

Shorter Variants Testing for Activity

PeptideEsterase Activity
Amyloid-β(1–22)No
Amyloid-β(16–22)No

Properties

Molecular Weight

2661.9

sequence

DAEFRHDSGYEVHHQKLVFFAE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.